molecular formula C13H9BrClNO2 B13131707 N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide

Cat. No.: B13131707
M. Wt: 326.57 g/mol
InChI Key: YJMCANGHQPNBQN-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is an organic compound that features both bromine and chlorine substituents on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-hydroxyphenyl)-2-chloroacetamide
  • N-(4-Bromo-2-hydroxyphenyl)-4-chlorobenzamide
  • N-(5-Bromo-2-hydroxyphenyl)-2-chlorobenzamide

Uniqueness

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents on the benzamide structure makes it particularly interesting for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-4-chlorobenzamide

InChI

InChI=1S/C13H9BrClNO2/c14-9-3-6-12(17)11(7-9)16-13(18)8-1-4-10(15)5-2-8/h1-7,17H,(H,16,18)

InChI Key

YJMCANGHQPNBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Br)O)Cl

Origin of Product

United States

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